molecular formula C8H14N3O7P B12379310 [(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12379310
M. Wt: 295.19 g/mol
InChI Key: PDACUKOKVHBVHJ-PDVZPSIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. It is a building block for DNA and RNA, playing a crucial role in the biosynthesis of nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several steps. The furanose (5-carbon) sugar in the compound comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate. The subsequent reactions attach the amino imidazole portion of the molecule, beginning when ribose 5-phosphate is activated as its pyrophosphate derivative, phosphoribosyl pyrophosphate. This reaction is catalyzed by ribose-phosphate diphosphokinase .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of purine nucleotides.

    Biology: It plays a role in the biosynthesis of DNA and RNA.

    Medicine: It is studied for its potential therapeutic applications, including its role in nucleotide metabolism and potential use in treating metabolic disorders.

    Industry: It is used in the production of nucleotide-based products

Mechanism of Action

The compound exerts its effects by participating in the biosynthesis of purine nucleotides. It acts as an intermediate in the formation of inosine monophosphate, which is further converted into adenine and guanine nucleotides. The molecular targets include enzymes involved in nucleotide biosynthesis, such as ribose-phosphate diphosphokinase and amidophosphoribosyltransferase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its specific role in the biosynthesis of purine nucleotides and its involvement in multiple biochemical pathways. Its structure allows it to participate in various reactions, making it a versatile intermediate in nucleotide metabolism .

Properties

Molecular Formula

C8H14N3O7P

Molecular Weight

295.19 g/mol

IUPAC Name

[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6?,7+,8-/m1/s1

InChI Key

PDACUKOKVHBVHJ-PDVZPSIWSA-N

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.